![molecular formula C9H13ClN2O2 B3807948 N-(4-aminophenyl)-2-methoxyacetamide hydrochloride](/img/structure/B3807948.png)
N-(4-aminophenyl)-2-methoxyacetamide hydrochloride
Overview
Description
“N-(4-aminophenyl)-2-methoxyacetamide hydrochloride” is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine . It might be related to the class of compounds known as acetamides, which are amides derived from acetic acid .
Synthesis Analysis
While specific synthesis methods for “N-(4-aminophenyl)-2-methoxyacetamide hydrochloride” were not found, similar compounds such as aniline-based triarylmethanes have been synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis
The molecular structure of a compound similar to “N-(4-aminophenyl)-2-methoxyacetamide hydrochloride”, namely “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Boronic Acid-Based Sensing Systems
Boronic acids, including 4-APMAH, are increasingly utilized in diverse sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for both homogeneous assays and heterogeneous detection. These applications can occur at the sensing material’s interface or within the bulk sample. Researchers have explored boronic acids for detecting specific analytes, making them essential in biosensing, environmental monitoring, and clinical diagnostics .
Mechanism of Action
Mode of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have been reported to exhibit antimicrobial activity . The results from cytoplasmic membrane permeabilization assay, FACS study, and DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
properties
IUPAC Name |
N-(4-aminophenyl)-2-methoxyacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-6-9(12)11-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQKPKWWWKWKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677609 | |
Record name | N-(4-Aminophenyl)-2-methoxyacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203739-06-4 | |
Record name | N-(4-Aminophenyl)-2-methoxyacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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